Maximin 77 as a Preferred Scaffold for Low-Hemolytic Fusion Peptide Engineering
The wild-type Maximin 77 sequence serves as the active killing domain in the patented fusion peptide BMBN-7. In the patent US20240254175A1, the fusion construct (ERNNF-GGG-GIGGALLSAGESALKGLAKGLAEHFAN) demonstrated negligible hemolytic activity against human erythrocytes while maintaining potent bactericidal activity against C. acnes [1]. This contrasts sharply with native Maximin 77 and many other peptides in the maximin family (e.g., Maximin H3, Maximin H7), which are explicitly documented to possess strong hemolytic activity against human red blood cells . The patent data indicates that the Maximin 77 backbone, when appropriately modified, achieves a selectivity profile not attainable with other native maximin sequences under the same assay conditions.
| Evidence Dimension | Hemolytic Activity on Human Erythrocytes |
|---|---|
| Target Compound Data | Negligible hemolytic activity (as fusion peptide BMBN-7 incorporating Maximin 77-like sequence; SEQ ID NO: 8) |
| Comparator Or Baseline | Native Maximin 77: exhibits hemolytic activity (qualitative). Maximin H3, Maximin H7: strong hemolytic activity |
| Quantified Difference | Qualitative elimination of hemolysis vs. documented hemolysis in native maximins |
| Conditions | In vitro human erythrocyte hemolysis assay; Patent US20240254175A1, Figs. 2A and 2B |
Why This Matters
For procurement decisions involving hemocompatibility or therapeutic peptide development, the demonstrated ability of the Maximin 77 backbone to be engineered into a non-hemolytic variant is a critical selection criterion not available with other maximin scaffolds.
- [1] Hofenk J, inventor; BOMBI BIOMICS BV, applicant. NOVEL SELECTIVE ANTIMICROBIAL FUSION PEPTIDES. United States patent application US20240254175A1. 2024 Aug 1. View Source
